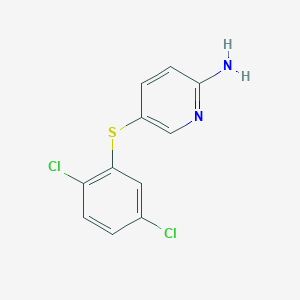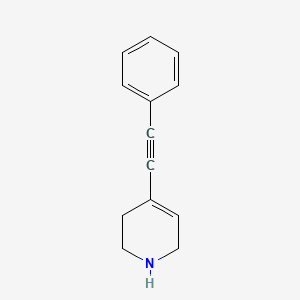
4-(2-Phenylethynyl)-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Phenylethynyl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines It is characterized by the presence of a phenylethynyl group attached to the tetrahydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethynyl)-1,2,3,6-tetrahydropyridine typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide . The reaction is carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Sonogashira coupling reaction is a widely used method in organic synthesis and can be scaled up for industrial applications.
化学反応の分析
Types of Reactions
4-(2-Phenylethynyl)-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The phenylethynyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce reduced tetrahydropyridine derivatives.
科学的研究の応用
4-(2-Phenylethynyl)-1,2,3,6-tetrahydropyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4-(2-Phenylethynyl)-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets and pathways within cells. For example, it has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3), leading to cell death . These actions suggest a complex mechanism that combines antiproliferative effects with the induction of apoptosis.
類似化合物との比較
Similar Compounds
2-Phenylethynyl-1,4-naphthoquinone: Undergoes oxidative amination reactions with amines.
2-(Arylethynyl)-3-ethynylthiophenes: Synthesized using regio- and stereocontrolled Pd-catalyzed Sonogashira coupling reactions.
Uniqueness
4-(2-Phenylethynyl)-1,2,3,6-tetrahydropyridine is unique due to its specific structural features and the presence of the phenylethynyl group, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C13H13N |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
4-(2-phenylethynyl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C13H13N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,8,14H,9-11H2 |
InChIキー |
PASAVAZVIVVJBY-UHFFFAOYSA-N |
正規SMILES |
C1CNCC=C1C#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





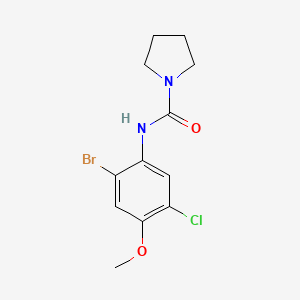
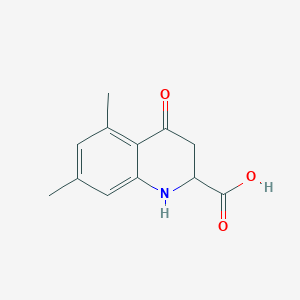
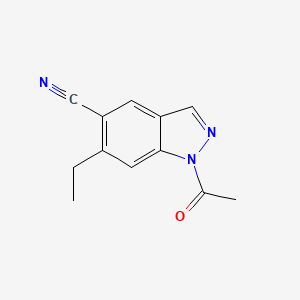

![ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13872529.png)
![2-(2-Chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13872532.png)

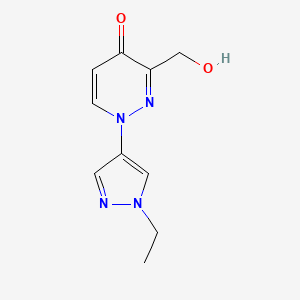
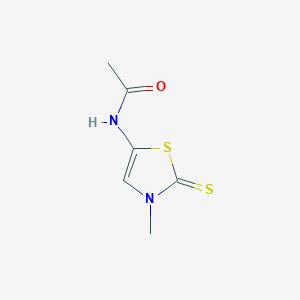
![4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine](/img/structure/B13872552.png)
